molecular formula C19H20N2 B11846206 N-tert-Butyl-2-phenylquinolin-4-amine CAS No. 128924-95-8

N-tert-Butyl-2-phenylquinolin-4-amine

Cat. No.: B11846206
CAS No.: 128924-95-8
M. Wt: 276.4 g/mol
InChI Key: FVPJOMUUSSQZKZ-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-phenylquinolin-4-amine is an organic compound with the molecular formula C19H20N2. It is a derivative of quinoline, characterized by the presence of a tert-butyl group and a phenyl group attached to the quinoline ring. This compound has a molecular weight of 276.376 g/mol and a boiling point of 446.3°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-phenylquinolin-4-amine typically involves the reaction of 2-phenylquinoline with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high efficiency. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

N-tert-Butyl-2-phenylquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl group, resulting in different chemical properties.

    4-Quinolinamine: Lacks the phenyl group, leading to variations in reactivity and applications.

    N-tert-Butylquinoline:

Uniqueness

N-tert-Butyl-2-phenylquinolin-4-amine is unique due to the presence of both tert-butyl and phenyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

128924-95-8

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-tert-butyl-2-phenylquinolin-4-amine

InChI

InChI=1S/C19H20N2/c1-19(2,3)21-18-13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18/h4-13H,1-3H3,(H,20,21)

InChI Key

FVPJOMUUSSQZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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